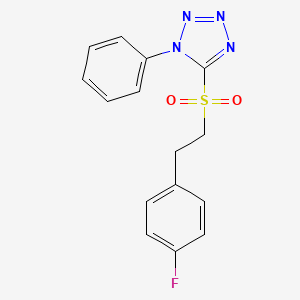

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

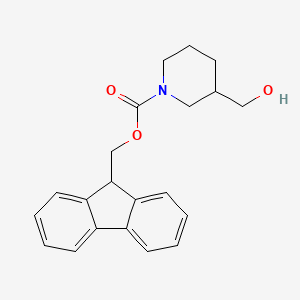

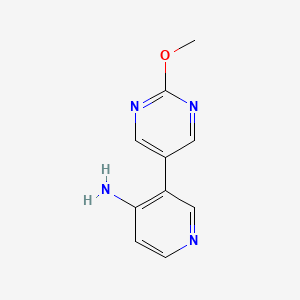

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (5-FPSP) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, owing to its unique structure which consists of a phenyl ring connected to a tetrazole ring via a sulfonyl group. The presence of a fluorine atom in the phenyl ring increases the compound's stability, making it highly suitable for a variety of laboratory experiments. In addition, 5-FPSP is a relatively inexpensive compound, making it an attractive option for researchers.

Applications De Recherche Scientifique

Structural and Molecular Docking Studies

Research into tetrazole derivatives, including those structurally similar to 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, has demonstrated their potential in various scientific applications. Structural analysis through X-ray crystallography reveals that tetrazole rings are essentially planar, indicating no conjugation to the aryl rings at the 1- and 5-positions. This structural characteristic is crucial for the compound's interaction with biological targets, such as enzymes. Molecular docking studies have been performed to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 (COX-2) enzyme, showcasing their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Photodecomposition and Industrial Applications

The photodecomposition of tetrazole derivatives has been investigated, revealing clean decomposition processes that produce carbodiimides as sole photoproducts. Such findings highlight these compounds' potential in industrial, agricultural, and medicinal applications, where clean and efficient photodecomposition is advantageous (Alawode et al., 2011).

Green Synthesis and Antibacterial Activity

Research into the green synthesis of antibacterially active compounds has incorporated tetrazole derivatives. A notable example is the use of magnetic nanoparticle-supported ionic liquids for synthesizing 1-carbamoyl-1-phenylureas with significant yields. These methodologies emphasize high yields, short reaction times, and the reusability of catalysts, contributing to more sustainable chemical synthesis processes. The antibacterial properties of these synthesized compounds further highlight their potential in medical applications (Nasrollahzadeh et al., 2018).

Antiproliferative Evaluation

The synthesis and evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles have been conducted, showing that certain compounds inhibit leukemia and breast cancer cell proliferation. These studies suggest the therapeutic potential of tetrazole derivatives in cancer treatment, indicating their role in developing new antiproliferative agents (Gundugola et al., 2010).

Propriétés

IUPAC Name |

5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDVKAPYSSGYSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719223 |

Source

|

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole | |

CAS RN |

1370411-43-0 |

Source

|

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [1-(acetylamino)-1-methylethyl]- (9CI)](/img/no-structure.png)

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)